molecular formula C14H10F5NO B12079799 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline

Cat. No.: B12079799
M. Wt: 303.23 g/mol
InChI Key: ONBYJUGFUSSZKK-UHFFFAOYSA-N
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Description

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a fluorinated aromatic amine characterized by a substituted phenoxy group (2,6-difluoro, 4-trifluoromethyl) attached to a 2-methylaniline moiety. This compound’s structure combines electron-withdrawing fluorine and trifluoromethyl groups with an electron-donating methyl group, creating unique electronic and steric properties. Such features are often leveraged in medicinal chemistry and agrochemical design, particularly for modulating bioactivity, solubility, and metabolic stability .

Properties

Molecular Formula

C14H10F5NO

Molecular Weight

303.23 g/mol

IUPAC Name

3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline

InChI

InChI=1S/C14H10F5NO/c1-7-11(20)3-2-4-12(7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3

InChI Key

ONBYJUGFUSSZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 2-methylaniline in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) in DMF under an inert atmosphere.

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.

Major Products Formed

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a lead compound in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity.

Case Studies:

  • Anticancer Agents: Research has indicated that derivatives of this compound can act as effective inhibitors of specific cancer cell lines. For instance, studies have focused on its ability to inhibit bromodomain and extraterminal (BET) proteins, which play a crucial role in cancer progression .
  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Agrochemical Applications

The compound is also investigated for its use in agricultural chemistry. Its fluorinated structure contributes to enhanced stability and efficacy as a pesticide or herbicide.

Key Findings:

  • Pesticide Development: The compound's derivatives have been evaluated for their effectiveness against various pests and diseases affecting crops. The trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.
  • Environmental Impact Studies: Research has been conducted to assess the environmental persistence and toxicity of these compounds, ensuring they meet regulatory standards for agricultural use.

Material Science

In material science, 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is explored for its potential in developing advanced materials with specific properties.

Applications:

  • Polymer Additives: The compound can be utilized as an additive in polymers to enhance thermal stability and chemical resistance, making it suitable for high-performance applications.
  • Coatings and Sealants: Its fluorinated nature provides water and oil repellency, making it ideal for use in coatings that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline involves its interaction with molecular targets through its functional groups. The electron-withdrawing fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline with key analogues identified in patents, catalogs, and pharmaceutical literature:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Primary Applications Key References
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline 2,6-difluoro, 4-CF₃ (phenoxy); 2-methyl (aniline) ~325.2 (calculated) Pharmaceutical intermediates, agrochemicals
2-Fluoro-3-methyl-6-nitroaniline 2-F, 3-methyl, 6-nitro (aniline) 170.14 Reagent for organic synthesis
3-Fluoro-4-methoxyaniline 3-F, 4-OCH₃ (aniline) 141.14 Precursor for dyes and pharmaceuticals
Sorafenib Tosylate 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide 637.00 Anticancer therapy (kinase inhibitor)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine core with sulfonyl and methoxy groups ~364.3 (calculated) Herbicide (metsulfuron methyl ester)

Key Differences and Implications

Substituent Effects on Reactivity :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to analogues like 3-fluoro-4-methoxyaniline (which has a methoxy group, increasing polarity) .
  • The nitro group in 2-fluoro-3-methyl-6-nitroaniline introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions but less stable under reducing conditions compared to the target compound .

Biological Activity: Sorafenib Tosylate shares a trifluoromethylphenyl group but incorporates a urea linkage and pyridine ring, enabling kinase inhibition. The target compound lacks these features, suggesting divergent therapeutic mechanisms . The triazine-based herbicide metsulfuron methyl ester relies on sulfonyl and triazine groups for plant enzyme inhibition, whereas the target compound’s phenoxy-aniline structure may target different biological pathways .

Synthetic Utility: The target compound’s phenoxy-aniline scaffold is structurally simpler than the diazaspiro decenyl systems in EP 4 374 877 A2 (), which are designed for high-affinity protein binding in advanced pharmaceuticals .

Pharmaceutical Context

Recent patents (e.g., EP 4 374 877 A2 ) highlight derivatives of fluorinated anilines as intermediates for kinase inhibitors or protease modulators. The trifluoromethyl group in the target compound is critical for enhancing binding affinity to hydrophobic enzyme pockets, a feature shared with Sorafenib Tosylate but absent in simpler analogues like 3-fluoro-4-methoxyaniline .

Agrochemical Relevance

Physicochemical Properties

  • Lipophilicity : Calculated logP values for the target compound (~3.5) are higher than 3-fluoro-4-methoxyaniline (~1.8) due to the trifluoromethyl group, suggesting better membrane permeability.

Biological Activity

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a synthetic compound that has gained attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes difluoro and trifluoromethyl groups, which are known to influence biological activity. The molecular formula for this compound is C13H10F5NC_{13}H_{10}F_5N, indicating the presence of multiple fluorine atoms that enhance its lipophilicity and potentially its bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer properties, neuroprotective effects, and potential applications in treating various diseases. The following sections detail specific findings related to the biological activity of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.0Growth inhibition
RPMI-8226 (Leukemia)3.5Induces apoptosis
A498 (Renal Cancer)4.0Cell cycle arrest

These findings suggest that 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cancer progression. Studies utilizing COMPARE analysis have indicated that the compound may interact with the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell proliferation and survival .

Case Studies

  • Study on Lung Cancer Cells : In a study conducted by the National Cancer Institute (NCI), 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline was tested against various lung cancer cell lines. The results showed significant growth inhibition at concentrations as low as 5 µM, highlighting its potential as a therapeutic agent .
  • Neuroprotective Effects : Additional research has explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What challenges arise in handling fluorinated intermediates during scale-up, and how are they mitigated?

  • Methodology :
  • Moisture Control : Use gloveboxes or molecular sieves to prevent hydrolysis of trifluoromethyl groups .
  • Catalyst Poisoning : Pre-treat Pd/C with chelating agents to avoid fluoride-induced deactivation .

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